molecular formula C15H9F3N2O B1332580 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde CAS No. 477848-00-3

1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde

Cat. No. B1332580
M. Wt: 290.24 g/mol
InChI Key: NXLKUMCXCXSPQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde involves various methodologies. For instance, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes was achieved using the Vilsmeier-Haack reagent, indicating the potential for halogenated trifluoromethyl groups to be incorporated into complex heterocyclic structures . Another relevant synthesis approach is the one-step synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides, which suggests that similar strategies could be applied to synthesize derivatives of indole-3-carbaldehyde . Additionally, the sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and KOH, leading to functional derivatives of 3-(pyridine-4-yl)-1H-indole, provides insight into the potential synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of intermediate compounds in the synthesis of pyrazole derivatives was confirmed by 1H-NMR, 13C-NMR, and X-ray crystallography . Similarly, the Schiff base ligand, pyridine 3-carbaldehyde thiosemicarbazone, was structurally characterized through elemental analyses, FT-IR spectroscopy, and single-crystal X-ray crystallography . These methods could be applied to determine the molecular structure of 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde.

Chemical Reactions Analysis

The chemical reactivity of indole-3-carbaldehyde derivatives has been explored in various reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde was used as an electrophile in regioselective reactions with different nucleophiles to yield trisubstituted indole derivatives . The Knoevenagel condensations of 1H-indole-3-carbaldehyde with CH acids produced substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides, which were further functionalized . These studies provide a foundation for understanding the chemical reactivity of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the electronic properties of pyridine 3-carbaldehyde thiosemicarbazone were investigated using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), which could provide insights into the electronic characteristics of the target compound . Additionally, the synthesis of tetrafluoropyridine carbaldehydes and their derivatives revealed information about their reactivity and potential for further functionalization . These findings could help predict the properties of 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde.

Scientific Research Applications

Catalytic Applications

1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde and its derivatives have been studied for their applications as catalysts. For example, Singh et al. (2017) synthesized Schiff bases with an indole core that demonstrated efficiency as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

Synthesis of Functional Derivatives

The compound has been used as a building block in the synthesis of functional derivatives of indoles and pyridines. Dotsenko et al. (2018) reported a method for creating new functional derivatives, demonstrating the versatility of 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde in chemical synthesis (Dotsenko, Krivokolysko, Krivokolysko, & Frolov, 2018).

Preparation of α-Carboline Derivatives

Erba, Gelmi, and Pocar (2000) highlighted its use in the preparation of α-carboline derivatives. These compounds have varied substitution patterns, making 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde a key starting material for these syntheses (Erba, Gelmi, & Pocar, 2000).

Electrophilic Reactivity Studies

Koji Yamada et al. (2009) explored its electrophilic reactivity, demonstrating its role as an electrophile in the formation of trisubstituted indole derivatives, indicative of its utility in diverse synthetic pathways (Yamada, Yamada, Shiraishi, Tomioka, & Somei, 2009).

Green Chemistry Applications

Madan (2020) focused on its application in green chemistry, showcasing its use in Knoevenagel condensation reactions under environmentally friendly conditions. This application emphasizes the potential of 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde in sustainable chemical processes (Madan, 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-3-7-19-14(12)20-8-10(9-21)11-4-1-2-6-13(11)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLKUMCXCXSPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=CC=N3)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363179
Record name 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde

CAS RN

477848-00-3
Record name 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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